BMS-345541 TFA Salt
Description
Overview of the NF-κB Signaling Pathway and its Canonical Activation
The nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) is a family of transcription factors that are crucial regulators of genes involved in inflammation, immunity, cell proliferation, and survival. wikipedia.orgnih.gov In most resting cells, NF-κB dimers are held inactive in the cytoplasm through their association with a family of inhibitory proteins called inhibitors of κB (IκBs). wikipedia.orgnus.edu.sg
The "canonical" or "classical" NF-κB pathway is the most common route to NF-κB activation. nih.govnih.gov This pathway is triggered by a wide array of stimuli, including pro-inflammatory cytokines like tumor necrosis factor-alpha (TNFα) and interleukin-1 (IL-1), as well as pathogen-associated molecular patterns (PAMPs). nih.govnih.gov Upon stimulation, various cell surface receptors initiate a signaling cascade that converges on the activation of the IκB kinase (IKK) complex. wikipedia.orgyoutube.com The activated IKK complex then phosphorylates specific serine residues on IκBα. wikipedia.orgnih.gov This phosphorylation event marks IκBα for ubiquitination and subsequent degradation by the proteasome. wikipedia.orgnus.edu.sg The degradation of IκBα unmasks a nuclear localization signal on the NF-κB dimer, allowing it to translocate into the nucleus. wikipedia.orgnus.edu.sg Once in the nucleus, NF-κB binds to specific DNA sequences in the promoter or enhancer regions of target genes, thereby activating their transcription. wikipedia.org
Role of the IκB Kinase (IKK) Complex in Cellular Processes
The IKK complex is the central regulator of the canonical NF-κB signaling pathway. nih.govontosight.ai It is a high-molecular-weight complex composed of three main subunits: two catalytic kinase subunits, IKKα (also known as IKK1 or CHUK) and IKKβ (also known as IKK2 or IKBKB), and a regulatory subunit, NF-κB essential modulator (NEMO), also known as IKKγ or IKBKG. ontosight.aiembopress.org
While both IKKα and IKKβ are catalytic, IKKβ is the primary kinase responsible for phosphorylating IκBα in the canonical pathway. embopress.org NEMO acts as a scaffold, facilitating the activation of the catalytic subunits in response to upstream signals. ontosight.ai The IKK complex integrates a multitude of signals to precisely control NF-κB activation. embopress.org Beyond its role in NF-κB regulation, the IKK complex has been shown to phosphorylate other substrates, indicating its involvement in crosstalk with other signaling pathways and a broader role in cellular processes like immune responses, cell survival, and proliferation. embopress.orgtandfonline.com Dysregulation of the IKK complex is implicated in a variety of diseases, including chronic inflammatory conditions and cancer. ontosight.ai
Historical Context of IKK Inhibitors in Research
The discovery of the critical role of the IKK complex in NF-κB activation immediately positioned it as a prime target for therapeutic intervention in diseases driven by aberrant NF-κB signaling. babraham.ac.uk This led to extensive research and development efforts in both academia and the pharmaceutical industry to identify and characterize small molecule inhibitors of IKK. babraham.ac.ukbiorxiv.org
Early efforts largely focused on developing ATP-competitive inhibitors, which bind to the highly conserved ATP-binding pocket of the kinase domain. biorxiv.orgescholarship.org While many such compounds were developed, they often suffered from a lack of specificity, leading to off-target effects and potential toxicity, which has limited their clinical translation. babraham.ac.ukescholarship.org This challenge spurred the search for more specific inhibitors. The development of selective inhibitors for IKKβ over IKKα was a major focus, given IKKβ's predominant role in canonical NF-κB activation. nih.gov The emergence of compounds like BMS-345541, which act through a different mechanism, represented a significant advancement in the field. nih.gov
Rationale for Investigating Allosteric IKK Inhibitors in Academic Research
The limitations of ATP-competitive inhibitors highlighted the need for alternative inhibitory strategies. Allosteric inhibitors, which bind to a site on the enzyme distinct from the active site, offered a promising alternative. nih.gov This approach holds several key advantages for academic research.
Increased Specificity: Allosteric sites are generally less conserved across different kinases compared to the ATP-binding pocket. escholarship.org This allows for the development of inhibitors with greater selectivity for the target kinase, such as IKK, minimizing off-target effects and providing a more precise tool for studying the specific functions of that kinase. biorxiv.orgescholarship.org BMS-345541, for instance, was identified as a highly selective inhibitor of IKK that binds to an allosteric site. nih.govspandidos-publications.com
Novel Mechanistic Insights: Studying how allosteric inhibitors modulate kinase activity can provide valuable information about the enzyme's regulation and conformational dynamics. nih.gov BMS-345541's unique binding mode, which affects the active sites of IKKα and IKKβ differently, offers a case in point. nih.govnih.gov
Overcoming Resistance: Allosteric inhibitors can be effective against kinases that have developed resistance to ATP-competitive inhibitors through mutations in the ATP-binding pocket.
Tool for Basic Research: Highly selective allosteric inhibitors like BMS-345541 are invaluable tools for academic researchers to dissect the specific roles of IKKα and IKKβ in various cellular processes and disease models, without the confounding effects of inhibiting multiple other kinases. nih.govtandfonline.comspandidos-publications.com Research using BMS-345541 has helped to elucidate the role of IKK in processes beyond canonical NF-κB signaling, such as cell cycle progression. tandfonline.com
Research Findings on BMS-345541
BMS-345541 is a cell-permeable quinoxaline (B1680401) compound that functions as a potent and selective allosteric inhibitor of the IKK catalytic subunits. spandidos-publications.commerckmillipore.com
Table 1: Inhibitory Activity of BMS-345541
| Target | IC₅₀ (µM) | Selectivity |
|---|---|---|
| IKKβ (IKK-2) | 0.3 | ~13-fold more selective for IKKβ over IKKα |
| IKKα (IKK-1) | 4 |
IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Data sourced from multiple studies. nih.govmerckmillipore.commedchemexpress.com
Notably, BMS-345541 demonstrates high selectivity, showing no significant inhibition against a panel of at least 15 other protein kinases at concentrations up to 100 µM. nih.govmerckmillipore.com This selectivity makes it a valuable tool for specifically probing the function of the IKK complex.
In cellular assays, BMS-345541 effectively inhibits the phosphorylation of IκBα and subsequent NF-κB-dependent gene transcription. nih.govspandidos-publications.com For example, it inhibits lipopolysaccharide (LPS)-stimulated production of various cytokines in THP-1 cells. nih.gov
Table 2: Cellular Activity of BMS-345541 in THP-1 Cells
| Assay | IC₅₀ (µM) |
|---|---|
| IκBα Phosphorylation | 4 |
| LPS-induced Cytokine Production | 1-5 |
Data sourced from Burke et al., 2003. nih.gov
Research has demonstrated the utility of BMS-345541 in various preclinical models, where it has been shown to block inflammation and joint destruction in a murine model of arthritis and induce apoptosis in melanoma cells. merckmillipore.comnih.govcaymanchem.com These studies underscore the compound's value in investigating the therapeutic potential of IKK inhibition.
Properties
Molecular Formula |
C₁₄H₁₇N₅·2[C₂HF₃O₂] |
|---|---|
Molecular Weight |
255.3222805 |
Synonyms |
N1-(1,8-Dimethylimidazo[1,2-a]quinoxalin-4-yl)-1,2-ethanediamine Trifluoroacetate Salt; |
Origin of Product |
United States |
Molecular Mechanisms of Ikk Inhibition by Bms 345541 Tfa Salt
Selective Allosteric Binding to IKK Catalytic Subunits
BMS-345541 is a selective inhibitor of the catalytic subunits of the IκB kinase (IKK), targeting IKKα and IKKβ. spandidos-publications.com It operates through an allosteric mechanism, meaning it binds to a site on the enzyme that is distinct from the ATP-binding site. nih.govrndsystems.com This mode of action confers a high degree of specificity, as the allosteric site is thought to be unique to the IKKs. tandfonline.com Consequently, BMS-345541 does not inhibit a wide range of other kinases. nih.govjscimedcentral.com
Research has consistently demonstrated that BMS-345541 exhibits a notable differential affinity for the two catalytic subunits of the IKK complex, IKKβ (also known as IKK-2) and IKKα (also known as IKK-1). The compound is significantly more potent in inhibiting IKKβ than IKKα. nih.govmedchemexpress.com In cell-free assays, the IC50 value, which represents the concentration of an inhibitor required to reduce the enzyme's activity by half, showcases this selectivity.
Interactive Data Table: IC50 Values of BMS-345541 for IKK Subunits
| Subunit | IC50 (μM) | Selectivity (over IKKα) |
|---|---|---|
| IKKβ (IKK-2) | 0.3 | ~13-fold |
| IKKα (IKK-1) | 4.0 | 1 |
Data sourced from multiple studies highlighting the preferential inhibition of IKKβ by BMS-345541. nih.govrndsystems.comjscimedcentral.commedchemexpress.comselleckchem.com
This greater than 10-fold selectivity for IKKβ over IKKα is a defining characteristic of BMS-345541's inhibitory profile. jscimedcentral.commerckmillipore.com This differential affinity suggests that while it can inhibit both subunits, its primary impact at lower concentrations is on the IKKβ-mediated signaling pathway. tandfonline.comnih.gov
A key feature of BMS-345541's mechanism is its non-ATP competitive nature. tandfonline.comaacrjournals.org Unlike many kinase inhibitors that compete with adenosine (B11128) triphosphate (ATP) for binding to the enzyme's active site, BMS-345541 binds to an allosteric site. nih.govjscimedcentral.com This is supported by kinetic studies, including Dixon plots, which show a non-linear relationship indicative of non-Michaelis-Menten kinetics. nih.gov Further analysis has shown that BMS-345541 binds in a non-mutually exclusive manner with respect to ADP for IKK-2. nih.govselleck.co.jp This characteristic distinguishes it from ATP-competitive inhibitors and contributes to its high selectivity, as the ATP-binding pocket is highly conserved across many kinases. tandfonline.comaacrjournals.org
It is proposed that BMS-345541 binds to similar, yet distinct, allosteric sites on both IKKα and IKKβ. nih.govjscimedcentral.comselleck.co.jp This binding then allosterically affects the active sites of the subunits differently, accounting for the observed differential inhibitory activity. nih.govselleck.co.jp While the precise location of this allosteric binding site is not fully elucidated, it is believed to be unique to the IKK kinases. tandfonline.comnih.gov Multiple inhibition analyses have provided some insight into the binding interaction. For IKK-2, BMS-345541 binds in a mutually exclusive manner with a peptide inhibitor derived from IκBα (amino acids 26-42), suggesting that its binding site may overlap with or be sterically hindered by the substrate-binding region. nih.govselleck.co.jp Conversely, for IKK-1, the binding is not mutually exclusive with the same peptide inhibitor. nih.gov This supports the model of differential interaction with the two catalytic subunits.
Downstream Effects on IκBα Phosphorylation and Degradation
The binding of BMS-345541 to the IKK complex directly impedes its primary function: the phosphorylation of the inhibitor of κB alpha (IκBα). In the canonical NF-κB pathway, IKKβ phosphorylates IκBα at specific serine residues (Ser32 and Ser36). nih.gov This phosphorylation event is a critical step that signals IκBα for ubiquitination and subsequent degradation by the proteasome. spandidos-publications.com
BMS-345541 effectively inhibits this signal-induced phosphorylation of IκBα in a dose-dependent manner. spandidos-publications.comnih.gov Studies in various cell lines, including human prostate cancer cells (PC-3) and T-cell acute lymphoblastic leukemia (T-ALL) cells, have demonstrated a significant decrease in the levels of phosphorylated IκBα (p-IκBα) following treatment with BMS-345541. spandidos-publications.comtandfonline.com By preventing IκBα phosphorylation, the compound stabilizes the IκBα protein and prevents its degradation. nih.govclinisciences.com This inhibitory action has been observed in cellular assays with an IC50 value of approximately 4 µM for the inhibition of stimulated IκBα phosphorylation. nih.govselleckchem.comselleck.co.jp
Inhibition of NF-κB Dimer Activation and Nuclear Translocation
The prevention of IκBα degradation is the pivotal event that leads to the ultimate effect of BMS-345541: the inhibition of NF-κB activation. In its inactive state, the NF-κB dimer (most commonly a heterodimer of p65/RelA and p50) is sequestered in the cytoplasm by being bound to IκBα. nih.govnih.gov The degradation of IκBα is what liberates the NF-κB dimer, allowing it to translocate into the nucleus. spandidos-publications.com
By stabilizing the IκBα protein, BMS-345541 effectively traps the NF-κB complex in the cytoplasm. nih.govnih.gov This blockade of nuclear translocation has been visually demonstrated in studies using GFP-tagged p65, where treatment with BMS-345541 leads to an accumulation of the fluorescently labeled NF-κB subunit in the cytosol of cancer cells. nih.gov Consequently, the amount of NF-κB/p65 in the nucleus is significantly reduced. spandidos-publications.com This prevention of nuclear translocation means that the NF-κB dimer cannot bind to its specific DNA recognition sites in the promoter regions of target genes, thereby blocking NF-κB-dependent gene transcription. nih.govrndsystems.comselleck.co.jp This ultimately inhibits the inflammatory and pro-survival signals that are mediated by the NF-κB pathway. spandidos-publications.comclinisciences.com
Cellular and Molecular Effects of Bms 345541 Tfa Salt
Modulation of Inflammatory Cytokine and Chemokine Production
BMS-345541 has been shown to significantly alter the production of key inflammatory mediators, primarily through its inhibition of the NF-κB pathway. capes.gov.brnih.gov
In the human monocytic cell line THP-1, BMS-345541 effectively inhibits the lipopolysaccharide (LPS)-stimulated release of several pro-inflammatory cytokines. capes.gov.brnih.gov Research has demonstrated that the compound blocks the production of tumor necrosis factor α (TNFα), interleukin-1β (IL-1β), interleukin-6 (IL-6), and interleukin-8 (IL-8) with IC₅₀ values in the range of 1 to 5 µM. capes.gov.brnih.gov This inhibitory action is consistent with the role of the IKK/NF-κB pathway in regulating the transcription of these cytokine genes. capes.gov.brnih.gov Furthermore, the efficacy of BMS-345541 in reducing TNFα production has been observed in mouse models following LPS challenge, highlighting its potential to modulate inflammatory responses in vivo. capes.gov.brnih.gov
| Cell Line | Stimulant | Cytokine Inhibited | IC₅₀ Range (µM) |
| THP-1 | LPS | TNFα, IL-1β, IL-6, IL-8 | 1 - 5 |
This table summarizes the inhibitory effect of BMS-345541 on cytokine production in THP-1 cells.
Studies have shown that BMS-345541 leads to a significant reduction in the secretion of the chemokine CXCL1. nih.govnih.gov In melanoma cell cultures, treatment with BMS-345541 dramatically suppressed CXCL1 expression in a concentration-dependent manner. nih.gov This effect is directly linked to the inhibition of IKK/NF-κB signaling, as NF-κB is a key transcriptional activator of the CXCL1 gene. nih.govnih.gov The reduction in CXCL1 secretion was also observed in the serum of mice bearing melanoma tumors that were treated with the compound. nih.gov
Impact on Cell Proliferation and Survival in Research Models
BMS-345541 has demonstrated significant effects on the proliferation and survival of various cancer cell lines, primarily by inducing apoptosis through the inhibition of the constitutively active NF-κB pathway. nih.govnih.gov
In several human melanoma cell lines known to have high constitutive IKK activity, including SK-MEL-5, A375, and Hs 294T, BMS-345541 has been shown to inhibit cell proliferation. nih.govnih.gov The compound's inhibition of the IKK/NF-κB pathway in these cells leads to a reduction in cell survival both in vitro and in vivo. nih.govnih.gov The anti-proliferative effect is mediated through the induction of mitochondria-mediated apoptosis. nih.govnih.gov
| Melanoma Cell Line | Key Characteristic | Effect of BMS-345541 |
| SK-MEL-5 | High constitutive IKK activity | Inhibition of proliferation, induction of apoptosis. nih.govnih.gov |
| A375 | High constitutive IKK activity | Inhibition of proliferation, induction of apoptosis. nih.govnih.gov |
| Hs 294T | High constitutive IKK activity | Inhibition of proliferation, induction of apoptosis. nih.govnih.gov |
This table outlines the impact of BMS-345541 on various melanoma cell lines.
While specific studies focusing solely on the effects of BMS-345541 on the T-ALL cell lines BE-13, RPMI-8402, and DND-41 are not extensively detailed in the provided search results, the critical role of the NF-κB pathway in T-ALL pathogenesis is well-established. The TAL1 transcription factor, a key oncogene in T-ALL, is known to be part of a complex that regulates gene expression, and NF-κB signaling is a crucial component of the molecular landscape of this disease. nih.govnih.gov Given that BMS-345541 is a potent IKK/NF-κB inhibitor, it is plausible that it would impact the survival and proliferation of T-ALL cells that are dependent on this pathway.
The expression of intercellular adhesion molecule-1 (ICAM-1) and vascular cell adhesion molecule-1 (VCAM-1) on endothelial cells is critical for leukocyte adhesion and transmigration during inflammation, and this expression is often upregulated by inflammatory stimuli like TNFα. researchgate.netntu.edu.tw The NF-κB pathway plays a significant role in mediating this upregulation. ntu.edu.tw Although direct studies of BMS-345541 on ICAM-1 and VCAM-1 expression in HUVECs were not the primary focus of the search results, the known mechanism of BMS-345541 as an NF-κB inhibitor suggests it would likely attenuate the TNFα-induced expression of these adhesion molecules. Research on other NF-κB inhibitors has demonstrated the ability to reduce the expression of VCAM-1 and ICAM-1 in human aortic endothelial cells. ntu.edu.tw
Investigation of Osteoclastogenesis
BMS-345541, as an IKK inhibitor, has been investigated for its role in osteoclastogenesis, the process of osteoclast differentiation. Osteoclasts are bone-resorbing cells, and their activity is crucial in bone homeostasis and pathological conditions like osteoporosis. The differentiation of osteoclast precursors into mature osteoclasts is stimulated by the receptor activator of nuclear factor kappa-B ligand (RANKL). frontiersin.orgmdpi.com This process involves the activation of various signaling pathways, including the NF-κB pathway. frontiersin.orgnih.gov
In studies involving bone marrow macrophages (BMMs), the inhibition of the IKK/NF-κB pathway by BMS-345541 has been shown to affect osteoclast differentiation. For instance, in cells with a deficiency in the L-type amino acid transporter 1 (LAT1), which leads to enhanced osteoclastogenesis, treatment with BMS-345541 significantly inhibited this enhanced differentiation. nih.gov This suggests that the NF-κB pathway is functionally important in the regulation of osteoclast formation. nih.gov Specifically, the enhanced osteoclastogenesis in LAT1-deficient cells, characterized by increased numbers of TRAP-positive multinucleated cells, was markedly reduced by the application of 0.16 μM BMS-345541. nih.gov
The activation of NF-κB is a critical downstream event of RANKL signaling. frontiersin.orgmdpi.com RANKL binding to its receptor, RANK, on osteoclast precursors triggers a cascade that leads to the activation of IKK. mdpi.com IKK, in turn, phosphorylates IκBα, leading to its degradation and the subsequent translocation of NF-κB into the nucleus, where it promotes the transcription of genes essential for osteoclast differentiation, such as nuclear factor of activated T-cells, cytoplasmic 1 (NFATc1). nih.govnih.gov By inhibiting IKK, BMS-345541 effectively blocks this cascade, thereby suppressing the formation of mature, functional osteoclasts. frontiersin.orgnih.gov
Induction of Apoptosis in Specific Cell Types
BMS-345541 has been demonstrated to induce apoptosis, or programmed cell death, in various cancer cell lines, particularly in melanoma cells where the NF-κB pathway is constitutively active. nih.govnih.gov
The apoptotic effect of BMS-345541 is largely mediated through the mitochondrial pathway. nih.govnih.gov Treatment of melanoma cells (SK-MEL-5) with BMS-345541 leads to a dissipation of the mitochondrial membrane potential (Δψm). nih.gov Specifically, exposure to 10 μmol/L BMS-345541 for 24 and 48 hours resulted in a 16 ± 1.5% and 87 ± 5.4% loss of mitochondrial membrane potential, respectively. nih.gov This disruption of the mitochondrial membrane is a key event in the initiation of apoptosis. nih.gov It is important to note that BMS-345541 does not appear to have a direct action on isolated mitochondria, suggesting its effects are upstream within the cellular signaling cascade that targets the mitochondria. nih.gov
The apoptosis induced by BMS-345541 in melanoma cells is characterized as being largely caspase-independent and dependent on the Apoptosis-Inducing Factor (AIF). nih.govnih.gov Following the disruption of the mitochondrial membrane potential, AIF is released from the mitochondria. nih.gov Studies using siRNA to knock down AIF expression showed a significant attenuation (58%) of BMS-345541-induced cell death, confirming the crucial role of AIF in this process. researchgate.net While some involvement of caspases and Endonuclease G may occur in the later stages of apoptosis, the primary execution pathway is AIF-dependent. nih.gov In some other cell types, like T-cell acute lymphoblastic leukemia (T-ALL), BMS-345541 has been shown to induce apoptosis accompanied by the cleavage of procaspase-8 and procaspase-3. selleckchem.com
The stability of the mitochondrial membrane is regulated by the balance of pro-apoptotic and anti-apoptotic proteins of the Bcl-2 family. BMS-345541 treatment in melanoma cells leads to a decreased ratio of the anti-apoptotic protein Bcl-2 to the pro-apoptotic protein Bax in the mitochondria. nih.govnih.gov This shift in the Bcl-2/Bax ratio contributes to the instability of the mitochondrial membrane, facilitating the release of pro-apoptotic factors like AIF. nih.govacs.org
Selectivity Profile Against Other Protein Kinases and Signaling Pathways
BMS-345541 is recognized for its high selectivity as an inhibitor of IKKα and IKKβ. glpbio.comnih.gov
Extensive studies have demonstrated that BMS-345541 exhibits a high degree of selectivity for IKK-1 and IKK-2 over a broad panel of other protein kinases. nih.govmerckmillipore.comtocris.com Even at high concentrations (up to 100 µM), it does not significantly inhibit the activity of more than 15 other kinases. merckmillipore.comtocris.comsigmaaldrich.com
Notably, BMS-345541 does not inhibit IKKε, another member of the IKK family. merckmillipore.comsigmaaldrich.com Furthermore, it does not directly inhibit key mitotic kinases such as Cyclin-dependent kinase 1 (Cdk1), Aurora A, Aurora B, Polo-like kinase 1 (Plk1), or NIMA-related kinase 2 (NEK2). selleckchem.cominvivochem.com While treatment with BMS-345541 can affect mitotic progression, these effects are considered to be indirect consequences of IKK inhibition rather than direct inhibition of these mitotic kinases. selleckchem.cominvivochem.com
The selectivity of BMS-345541 extends to other major signaling pathways. It has been shown to not affect the phosphorylation of c-Jun stimulated by anisomycin (B549157) or the activation of Mitogen-activated protein kinase-activated protein kinase 2 (MAPKAP K2) in THP-1 cells. nih.govmedchemexpress.com Additionally, it does not block the epidermal growth factor (EGF)-stimulated phosphorylation of Signal transducer and activator of transcription 3 (STAT3) in H292 cells. nih.govmedchemexpress.com
Table 1: Kinase Inhibition Profile of BMS-345541
| Kinase | IC₅₀ (µM) | Selectivity Notes |
|---|---|---|
| IKK-2 (IKKβ) | 0.3 | Highly selective inhibitor. glpbio.comnih.gov |
| IKK-1 (IKKα) | 4 | ~13-fold less sensitive than IKK-2. glpbio.comnih.gov |
| IKKε | Not inhibited | No activity even at high concentrations. merckmillipore.comsigmaaldrich.com |
| Panel of >15 other kinases | Not inhibited | No significant inhibition at concentrations up to 100 µM. nih.govmerckmillipore.comtocris.com |
Table 2: Effect of BMS-345541 on Other Signaling Pathways
| Pathway Component | Cellular Context | Effect of BMS-345541 |
|---|---|---|
| c-Jun phosphorylation | Anisomycin-stimulated THP-1 cells | No inhibition. nih.govmedchemexpress.com |
| MAPKAP K2 activation | LPS-stimulated THP-1 cells | No inhibition. nih.govmedchemexpress.com |
| STAT3 phosphorylation | EGF-stimulated H292 cells | No inhibition. nih.govmedchemexpress.com |
Broader Kinome Profiling and Potential Off-Targets in Research Assays
Initial characterizations of BMS-345541 highlighted its high selectivity for the IκB kinase (IKK) subunits, particularly IKK-2. Early research indicated that the compound did not significantly inhibit a panel of 15 other serine/threonine and tyrosine kinases at concentrations up to 100 µM. Current time information in Lincolnshire, GB.nih.gov This led to its widespread adoption as a specific tool for studying the NF-κB signaling pathway.
However, more extensive and systematic profiling using advanced techniques such as KINOMEscan has provided a more nuanced understanding of its selectivity. The KINOMEscan platform assesses the binding of a compound against a large panel of kinases, measuring the dissociation constant (Kd) as an indicator of binding affinity. miami.edu
A comprehensive KINOMEscan assay screening BMS-345541 against a panel of 442 kinases revealed that while it retains high affinity for its primary targets, IKK-α (IKK-1) and IKK-β (IKK-2), it also interacts with a number of other kinases. miami.edu Research leveraging this publicly available data has shown that BMS-345541 can reproducibly bind to over 20 different kinases with dissociation constants spanning from the nanomolar to the low micromolar range (130 to 8100 nM). elifesciences.orgnih.gov This demonstrates that some of the cellular effects observed upon treatment with BMS-345541, especially at higher concentrations, could be attributable to these off-target interactions. elifesciences.org
For instance, certain effects of BMS-345541 have been shown to be independent of IKK-2, suggesting the involvement of other kinases. elifesciences.org The identification of these potential off-targets is crucial for the precise interpretation of experimental results and for distinguishing between effects mediated by IKK inhibition and those resulting from interactions with other parts of the kinome.
The detailed kinome profile of BMS-345541 reveals interactions with several kinases, including members of the Cyclin-Dependent Kinase (CDK) family and Glycogen Synthase Kinase (GSK) family. ab-science.com The binding affinities for some of these off-target kinases are presented in the table below.
Interactive Table: Kinase Binding Profile of BMS-345541
| Kinase Target | Dissociation Constant (Kd) in nM |
| IKK-β (IKK-2) | 300 |
| IKK-α (IKK-1) | 4000 |
| CDKL5 | 1.7 |
| PCTK1 | 7.1 |
| PCTK2 | 13 |
| CDC2L5 | 23 |
| GSK3A | 28 |
| CDK7 | 31 |
| GSK3B | 37 |
| CDKL2 | 41 |
| PCTK3 | 44 |
| CDC2L2 | 48 |
| ERN1 | 1000 |
This table presents a selection of kinases for which binding affinity data with BMS-345541 has been reported in research assays. The primary targets, IKK-α and IKK-β, are included for comparison. Data is compiled from multiple research sources. nih.govab-science.comnih.gov
Research Applications and in Vitro / Ex Vivo Study Models
Utility as a Molecular Probe for NF-κB Signaling Elucidation
BMS-345541 TFA Salt is a potent and highly selective, allosteric inhibitor of the IκB kinase (IKK) complex, specifically targeting the catalytic subunits IKK-1 and IKK-2. nih.govselleckchem.com Its primary utility in research is as a molecular probe to investigate the intricate roles of the nuclear factor-κB (NF-κB) signaling pathway. oncotarget.comyoutube.com The NF-κB pathway is a critical regulator of gene transcription involved in inflammation, cell survival, and immune responses. youtube.com Activation of this pathway is initiated by the IKK-mediated phosphorylation and subsequent degradation of IκB proteins, which otherwise sequester NF-κB in the cytoplasm. youtube.com
By selectively inhibiting IKK, BMS-345541 prevents IκBα phosphorylation, thereby blocking the release and nuclear translocation of NF-κB and subsequent gene transcription. nih.govoncotarget.com This precise mechanism of action allows researchers to dissect the downstream consequences of NF-κB pathway inhibition in various cellular contexts. Studies have utilized BMS-345541 to demonstrate the role of constitutive NF-κB activation in conferring resistance to apoptosis in cancer cells. nih.govnih.gov For instance, its application in melanoma models revealed that the cell's programmed cell death machinery is highly regulated by NF-κB signaling. nih.govnih.gov The compound has been instrumental in confirming that inhibiting IKK activity alone is sufficient to reduce NF-κB activity and induce apoptosis, making it an invaluable tool for elucidating the therapeutic potential of targeting the IKK/NF-κB axis. nih.govnih.gov
Application in Cellular Assays and Model Systems
The human monocytic leukemia cell line, THP-1, is widely used to study the biology of monocytes and macrophages, particularly in the context of inflammatory responses. nih.govmdpi.comnih.gov In this model system, BMS-345541 has been employed to investigate the role of the NF-κB pathway in mediating inflammation.
Research has shown that BMS-345541 effectively inhibits the production of various pro-inflammatory cytokines in THP-1 cells. Specifically, it dose-dependently inhibits the tumor necrosis factor-α (TNF-α)-stimulated phosphorylation of IκBα. selleckchem.com Furthermore, in lipopolysaccharide (LPS)-stimulated THP-1 cells, BMS-345541 was found to inhibit the production of TNF-α, interleukin-1β (IL-1β), interleukin-8 (IL-8), and interleukin-6 (IL-6), with IC50 values typically falling within the 1 to 5 μM range. selleckchem.com These studies underscore the compound's utility in modeling the effects of IKK inhibition on inflammatory cytokine cascades in human monocytic cells.
| Stimulant | Measured Effect | Effective Concentration (IC50) | Reference |
|---|---|---|---|
| TNF-α | Inhibition of IκBα phosphorylation | ~4 μM | selleckchem.com |
| Lipopolysaccharide (LPS) | Inhibition of TNF-α production | 1 - 5 μM range | selleckchem.com |
| Lipopolysaccharide (LPS) | Inhibition of IL-1β production | 1 - 5 μM range | selleckchem.com |
| Lipopolysaccharide (LPS) | Inhibition of IL-8 production | 1 - 5 μM range | selleckchem.com |
| Lipopolysaccharide (LPS) | Inhibition of IL-6 production | 1 - 5 μM range | selleckchem.com |
Human melanoma cell lines, including SK-MEL-5, A375, and Hs 294T, which exhibit high constitutive IKK and NF-κB activity, have served as crucial in vitro models to study the effects of BMS-345541 on cancer cell survival. nih.govmskcc.orgcellosaurus.org In these models, the compound has been shown to effectively inhibit IKK activity, leading to a reduction in NF-κB activity and the induction of apoptosis. nih.govnih.gov
Treatment with BMS-345541 results in a concentration-dependent inhibition of melanoma cell proliferation. nih.gov For example, at a concentration of 10 μM, BMS-345541 inhibits the growth of these metastatic melanoma cells by up to 99% after 72 hours. selleckchem.com The induced cell death occurs through a mitochondria-mediated apoptotic pathway, characterized by the dissipation of mitochondrial membrane potential and the release of apoptosis-inducing factor (AIF), in a largely caspase-independent manner. nih.govnih.gov Studies using NF-κB-dependent luciferase reporter assays in these cells demonstrated a dramatic, concentration-dependent reduction in NF-κB activity upon treatment. nih.gov
| Cell Line(s) | Effect | Concentration & Duration | Key Finding | Reference |
|---|---|---|---|---|
| SK-MEL-5, A375, Hs 294T | Growth Inhibition | 10 μM, 72h | Inhibited growth by 99%. | selleckchem.com |
| SK-MEL-5, A375, Hs 294T | NF-κB Activity Reduction | 0.1, 1, 10 μM | Reduced NF-κB luciferase activity by 36%, 75%, and 95%, respectively. | nih.gov |
| SK-MEL-5 | Apoptosis Induction | 1, 10, 100 μM, 36h | Resulted in 44%, 73%, and 87% apoptotic cells, respectively. | nih.gov |
| SK-MEL-5, A375, Hs 294T | Mechanism of Action | 10 μM, 24h | Induces mitochondria-mediated, caspase-independent apoptosis. | nih.gov |
BMS-345541 has been investigated for its effects on T-cell acute lymphoblastic leukemia (T-ALL), an aggressive malignancy where the IKK/NF-κB axis is implicated in leukemic cell viability. nih.govtandfonline.com Studies have been conducted on several T-ALL cell lines (including ALL-SIL, K3P, DND-41, HPB-ALL, and LOUCY) and on primary T-ALL cells from pediatric patients. nih.govtandfonline.comnih.gov
In these T-ALL models, BMS-345541 induces anti-proliferative effects, apoptosis, and cell cycle arrest in the G2/M phase through the inhibition of IKK/NF-κB signaling. nih.govtandfonline.com A notable finding is that treatment with BMS-345541 leads to the nuclear translocation of the transcription factor FOXO3a and the restoration of its tumor suppressor functions. nih.govtandfonline.com This effect was shown to be independent of the AKT and ERK 1/2 signaling pathways, suggesting that in T-ALL, the deregulation of IKK may be a key mechanism for the loss of FOXO3a function. nih.govtandfonline.com The compound effectively inhibits the phosphorylation of IKK and its downstream targets IκBα and p65. tandfonline.com
| Cell Type | Effect | Mechanism | Reference |
|---|---|---|---|
| T-ALL Cell Lines & Primary Cells | Induction of apoptosis | Inhibition of IKK/NF-κB signaling | nih.gov |
| T-ALL Cell Lines & Primary Cells | Cell cycle arrest at G2/M phase | Inhibition of IKK/NF-κB signaling | nih.gov |
| T-ALL Cell Lines | Nuclear translocation of FOXO3a | Restoration of FOXO3a tumor suppressor function, independent of AKT and ERK 1/2 | nih.govtandfonline.com |
| T-ALL Cell Lines (ALL-SIL, K3P, DND-41) | Inhibition of cell growth | Consistent with the pro-survival role of NF-κB | nih.govaacrjournals.org |
Bone marrow-derived macrophages (BMMs) are primary cells differentiated in vitro from bone marrow progenitors and are a fundamental model for studying macrophage biology and innate immunity. nih.govscispace.com BMMs are suitable for a wide range of experimental manipulations, including gene expression and physiological studies, and are often used to investigate inflammatory responses. nih.govnih.gov The NF-κB pathway is a central mediator of inflammation in macrophages. While BMMs represent a highly relevant ex vivo model system to study the effects of IKK inhibition on macrophage activation and inflammatory signaling, specific research detailing the direct application of BMS-345541 in BMM models was not prominently available in the searched literature. However, given the compound's demonstrated anti-inflammatory effects in the THP-1 macrophage-like cell line, BMMs remain a key potential model for further elucidation of its impact on primary macrophage functions.
The human embryonic kidney 293T (HEK293T) and human lung carcinoma A549 cell lines are workhorse models in cell biology and drug discovery. nih.gov They are frequently used for cytotoxicity screening and to study the mechanisms of action of various therapeutic compounds, including kinase inhibitors. nih.govresearchgate.net While these cell lines are commonly employed in kinase-related research, specific studies focusing on the direct kinase interaction or binding mechanisms of BMS-345541 within HEK293T or A549 cells were not identified in the reviewed search results. However, in vitro kinase assays, separate from specific cell line studies, have demonstrated that the effects of BMS-345541 are not due to direct inhibitory action on other mitotic kinases such as Cdk1, Aurora A or B, or Plk1, confirming its selectivity for the IKK complex. selleckchem.com
Functional Studies in Murine Research Models of Inflammation and Disease
This compound has been utilized as a specific research tool to investigate the role of the IκB kinase (IKK)/NF-κB signaling pathway in a variety of murine models of inflammation and disease. These in vivo studies have been instrumental in elucidating the pathway's contribution to pathogenesis and its potential as a therapeutic target.
Inhibition of Cytokine Production in LPS-Challenged Mice
The lipopolysaccharide (LPS) challenge model in mice is a standard for inducing a robust, systemic inflammatory response, primarily mediated through Toll-like receptor 4 (TLR4) signaling. Research has demonstrated that BMS-345541 effectively mitigates this inflammatory cascade. Oral administration of the compound dose-dependently inhibits the production of serum tumor necrosis factor-alpha (TNF-α) following an intraperitoneal LPS challenge. researchgate.net This inhibition is consistent with the role of the IKK/NF-κB pathway in regulating the transcription of pro-inflammatory cytokines. researchgate.net In addition to TNF-α, the pathway is crucial for the production of other key cytokines, including interleukin-1β (IL-1β), interleukin-6 (IL-6), and various chemokines. researchgate.netnih.gov By blocking IKK, BMS-345541 prevents the phosphorylation and subsequent degradation of IκBα, thereby sequestering NF-κB in the cytoplasm and blocking the transcription of these inflammatory mediators. researchgate.net These findings establish BMS-345541 as a potent inhibitor of the acute inflammatory cytokine response in vivo.
Efficacy in Murine Arthritis Models (Collagen-Induced Arthritis)
The collagen-induced arthritis (CIA) model in mice is a widely used preclinical model that shares pathological features with human rheumatoid arthritis, such as synovial inflammation, cartilage degradation, and bone erosion. Studies utilizing BMS-345541 in the CIA model have shown significant efficacy, highlighting the critical role of IKK in the pathogenesis of inflammatory arthritis. When administered prophylactically, BMS-345541 was effective in a dose-dependent manner at reducing disease incidence and inhibiting clinical signs of arthritis. Histological analysis of the joints from these studies confirmed that the compound blocked both inflammation and joint destruction. Furthermore, message levels of interleukin-1β in the joints were also dose-dependently inhibited. When administered in a therapeutic regimen after the onset of disease, BMS-345541 also demonstrated dose-dependent efficacy, leading to a resolution of the disease at higher doses. These results underscore the importance of the IKK/NF-κB pathway in the inflammatory and destructive processes of arthritis.
Impact on Melanoma Tumor Growth in Xenograft Models
The NF-κB signaling pathway is constitutively active in many cancer types, including melanoma, where it promotes tumor cell survival and resistance to apoptosis. Research using human melanoma xenograft models in immunodeficient mice has shown that BMS-345541 can effectively suppress tumor growth. nih.gov In studies using various human melanoma cell lines (SK-MEL-5, A375, and Hs 294T), BMS-345541 exhibited a dose-dependent inhibition of tumor growth in vivo. nih.gov This anti-tumor effect is mediated through the induction of apoptosis. nih.govnih.gov The compound's inhibition of IKK leads to reduced NF-κB activity, which in turn affects the expression of NF-κB-regulated genes involved in cell survival. nih.gov In some melanoma models, BMS-345541 alone was effective against the tumors, while in others it sensitized the tumors to conventional chemotherapy. nih.gov These findings identify IKK as a significant target in melanoma, and BMS-345541 has served as a key tool in validating this concept in preclinical xenograft models. nih.govnih.gov
| Melanoma Cell Line | BMS-345541 Dose (mg/kg) | Tumor Growth Inhibition (%) |
|---|---|---|
| SK-MEL-5 | 75 | 86 ± 2.8 |
| A375 | 75 | 69 ± 11 |
| Hs 294T | 75 | 67 ± 3.4 |
Exploration in Cardiac Graft Rejection Models
Acute allograft rejection is a T-cell-mediated immune response, and the activation, proliferation, and survival of alloreactive T cells are critically dependent on the NF-κB signaling pathway. researchgate.netnih.gov Studies in murine cardiac transplant models have established that NF-κB is activated in infiltrating mononuclear cells during acute rejection. researchgate.netnih.gov The inhibition of this pathway is a key area of exploration for preventing graft rejection. Research using genetic models where NF-κB is specifically inhibited in T cells has demonstrated a significant prolongation of cardiac allograft survival. researchgate.net While direct studies of BMS-345541 in cardiac allograft models were not found, its role as a selective IKK inhibitor makes it a relevant compound for exploring the pharmacological inhibition of this pathway. researchgate.net The foundational research showing that NF-κB is essential for the alloimmune response provides a strong rationale for investigating specific IKK inhibitors in transplantation models. nih.govnih.gov
Studies in Glioma and Prostate Cancer Research
The IKK/NF-κB pathway is implicated in the progression of various cancers, including prostate cancer and glioma. In prostate cancer, activation of this pathway is associated with the acquisition of invasive and metastatic capabilities. nih.gov In vitro studies using the PC-3 prostate cancer cell line have shown that BMS-345541 can reduce cell proliferation, induce apoptosis, and reverse the epithelial-mesenchymal transition (EMT), a key process in metastasis. nih.gov
In glioblastoma, the most aggressive primary brain tumor, the IKK/NF-κB pathway is aberrantly activated and is thought to contribute to tumor progression and the maintenance of glioma stem cells (GSCs). nih.govfrontiersin.org While in vivo murine studies with BMS-345541 in glioma models are not extensively documented in the available literature, research has shown that inhibition of the IKK/NF-κB pathway can decrease glioblastoma growth and survival in ex vivo organotypic brain slice models. nih.gov Given that BMS-345541 has been shown to induce apoptosis in glioma cell lines, it serves as a valuable pharmacological tool for further research into the role of IKK signaling in glioblastoma pathogenesis. nih.gov
Research into Toll-Like Receptor Modulation
Toll-like receptors (TLRs) are key components of the innate immune system that recognize pathogen-associated molecular patterns (PAMPs) and initiate inflammatory responses. nih.gov A major signaling pathway utilized by many TLRs (including TLR4, the receptor for LPS) is the MyD88-dependent pathway, which culminates in the activation of the IKK complex and subsequent NF-κB-mediated gene transcription. nih.gov Therefore, the IKK complex serves as a critical signaling node that integrates signals from various TLRs. By inhibiting IKK, BMS-345541 functions as a modulator of TLR signaling. researchgate.net This is exemplified in the LPS challenge model, where BMS-345541 blocks the downstream consequences of TLR4 activation, namely the production of inflammatory cytokines. researchgate.netnih.gov This demonstrates that BMS-345541 can be used to study and interfere with the pathological outcomes of excessive TLR activation in various disease models.
Methodological Considerations for Bms 345541 Tfa Salt in Research
Implications of the Trifluoroacetate (B77799) (TFA) Counter-Ion in Experimental Design
The use of BMS-345541 in its trifluoroacetate (TFA) salt form necessitates careful consideration in experimental design due to the potential for the TFA counter-ion to influence biological systems independently of the primary compound. genscript.combiorxiv.org TFA is frequently introduced during the purification of synthetic molecules, such as peptides and small molecule inhibitors, via reversed-phase high-performance liquid chromatography (HPLC). ambiopharm.comnih.gov While often considered inert, emerging evidence indicates that TFA can elicit a range of biological effects that may confound experimental results if not properly controlled. biorxiv.orgphysiology.org
Potential Influence on Cell Growth and Protein Synthesis in In Vitro Assays
The trifluoroacetate (TFA) counter-ion has demonstrated the ability to directly impact cell proliferation and protein synthesis in various in vitro models, which can lead to misinterpretation of the effects of the primary compound under investigation.
For instance, studies have shown that TFA can inhibit the proliferation of osteoblasts and chondrocytes in a dose-dependent manner. genscript.comphysiology.org In fetal rat osteoblast cultures, TFA concentrations as low as 10 nM have been observed to reduce cell numbers. genscript.com This inhibitory effect is not specific to one cell type or species. physiology.org When comparing the effects of TFA and hydrochloride salts of the same peptides on osteoblasts, the TFA salts consistently resulted in lower cell proliferation. physiology.org
Conversely, in other cellular contexts, TFA has been shown to stimulate cell growth. In murine glioma cells, for example, TFA at micromolar concentrations led to a dose- and time-dependent enhancement of cell growth and increased protein synthesis. genscript.com Similarly, total flavones of Astragalus (TFA) were found to significantly increase the viability of human umbilical vein endothelial cells (HUVECs) at certain concentrations. researchgate.net This highlights the context-dependent nature of TFA's effects on cell proliferation.
These disparate effects underscore the critical importance of accounting for the potential influence of the TFA counter-ion when evaluating the biological activity of a compound like BMS-345541 in cell-based assays.
Consideration of TFA as a Potential Allosteric Regulator in Specific Systems
Beyond its effects on cell viability, the trifluoroacetate (TFA) counter-ion has been identified as a potential allosteric regulator in certain biological systems, which could have significant implications for studies involving BMS-345541, itself an allosteric inhibitor. genscript.comvichemchemie.comnih.gov Allosteric regulators bind to a site on a protein distinct from the active site, inducing a conformational change that alters the protein's activity. nih.govpnas.org
Research has indicated that TFA can act as an allosteric modulator of the glycine (B1666218) receptor (GlyR), increasing the receptor's activity at lower concentrations of its natural ligand, glycine. genscript.com This suggests that TFA can directly interact with a protein to modulate its function.
Furthermore, studies on protein arginine methyltransferases (PRMTs) have raised the possibility of allosteric regulation by small molecules and modified residues. nih.govpnas.org While these studies did not directly implicate TFA as a regulator of PRMTs, they highlight the principle that allosteric binding sites on enzymes can be susceptible to modulation by various factors. nih.gov Given that BMS-345541 functions as an allosteric inhibitor of IKKβ, the presence of another potential allosteric modulator like TFA in the experimental system could lead to complex and unforeseen interactions. vichemchemie.commerckmillipore.com
Therefore, when studying the allosteric mechanism of BMS-345541, it is crucial to consider that the TFA counter-ion might not be inert and could potentially influence the target protein or other components of the signaling pathway through its own allosteric effects.
Integration with High-Throughput Screening and Compound Library Applications
BMS-345541 is a valuable tool in the context of high-throughput screening (HTS) and compound library applications due to its specific mechanism of action as an allosteric inhibitor. vichemchemie.comthermofisher.com Its inclusion in focused libraries, such as allosteric inhibitor libraries, allows for the systematic investigation of allosteric regulation and the discovery of novel modulators of kinase activity. vichemchemie.com
High-Throughput Screening (HTS): HTS campaigns are designed to rapidly test large numbers of compounds to identify those that modulate a specific biological target or pathway. nih.gov BMS-345541 can serve as a reference compound in HTS assays targeting the NF-κB signaling pathway. nih.gov Its known potency and selectivity for IKKβ provide a benchmark against which newly identified hits can be compared. merckmillipore.commedchemexpress.com Furthermore, the development of binding assays, such as the LanthaScreen® Eu Kinase Binding Assay, has facilitated the detection of non-ATP-competitive inhibitors like BMS-345541 in a high-throughput format. thermofisher.com These assays are crucial for identifying allosteric inhibitors that would be missed in traditional ATP-competitive screening formats.
Compound Libraries: BMS-345541 is often included in specialized compound libraries, particularly those focused on allosteric modulators or kinase inhibitors. vichemchemie.com For example, Vichem's Allosteric Library contains over 1400 compounds built around known allosteric inhibitors, including BMS-345541. vichemchemie.com The presence of such well-characterized compounds in these libraries aids in the validation of new screening platforms and in understanding the structure-activity relationships of novel chemical scaffolds. The identification of new IKKβ inhibitors through virtual screening of compound libraries has been advanced by the availability of the co-crystal structure of IKKβ with inhibitors, though some successful identifications have been made using pharmacophore-based approaches as well. researchgate.net
The integration of BMS-345541 into these screening and library applications provides a powerful tool for both basic research into kinase regulation and for the discovery of new therapeutic agents.
Future Directions and Unexplored Research Avenues
Deeper Elucidation of Allosteric Binding Sites and Structural Biology
BMS-345541 is recognized as a highly selective allosteric inhibitor of IKK, binding to a site distinct from the ATP-binding pocket. tandfonline.comrndsystems.comsigmaaldrich.com It demonstrates greater selectivity for IKK-2 over IKK-1. sigmaaldrich.commerckmillipore.com Specifically, the IC50 values are approximately 0.3 µM for IKK-2 and 4.0 µM for IKK-1. medchemexpress.comabcam.com This allosteric mechanism is believed to contribute to its high selectivity, as the binding site may be unique to the IKKs. tandfonline.com However, the precise molecular interactions and the exact location of this allosteric binding site on both IKK-1 and IKK-2 are not yet fully characterized. tandfonline.com
Future research should prioritize high-resolution structural biology techniques, such as X-ray crystallography and cryo-electron microscopy, to determine the co-crystal structure of BMS-345541 bound to the IKK subunits. This would provide a detailed map of the binding pocket and the specific amino acid residues involved in the interaction. A proposed binding model suggests that BMS-345541 interacts with similar allosteric sites on both IKK-1 and IKK-2, yet this interaction affects the active sites of the subunits differently. ncats.io A deeper structural understanding could explain the observed 13-fold difference in potency between IKK-2 and IKK-1 inhibition. merckmillipore.com Furthermore, this knowledge would be invaluable for the rational design of second-generation inhibitors with even greater specificity and potency.
Identification of Novel IKK-Independent Targets or Mechanisms at Higher Concentrations
While BMS-345541 is highly selective for IKK-1 and IKK-2 at lower micromolar concentrations, the potential for off-target effects at higher concentrations warrants further investigation. sigmaaldrich.commedchemexpress.com Studies have shown that at concentrations as high as 100 µM, BMS-345541 does not inhibit a panel of other serine/threonine and tyrosine kinases. medchemexpress.com However, some cellular effects observed at elevated concentrations might not be solely attributable to IKK inhibition.
A recent study revealed that BMS-345541 can reverse BQ-mediated antigen presentation pathway (APP) induction in an IKK2-independent manner. elifesciences.org Kinome-wide binding assays showed that BMS-345541 can bind to over 20 other kinases with dissociation constants in the low micromolar to nanomolar range. elifesciences.org This suggests that at higher concentrations, BMS-345541 could engage other signaling pathways. For instance, high concentrations of the compound have been noted to induce apoptosis in melanoma cells. frontiersin.org Future research should employ unbiased, systems-level approaches, such as chemical proteomics and phosphoproteomics, to systematically identify potential off-target binders of BMS-345541 at a range of concentrations. Uncovering these IKK-independent mechanisms is crucial for a comprehensive understanding of its biological activity and for interpreting experimental results, especially in preclinical studies where higher doses might be used.
Advanced In Vitro Systems for Complex Pathway Analysis
The majority of in vitro studies with BMS-345541 have utilized traditional 2D cell culture models. nih.govoncotarget.com While these systems have been instrumental, they often fail to recapitulate the complex microenvironment of tissues. Future investigations should leverage more physiologically relevant in vitro systems to analyze the effects of BMS-345541 on complex signaling pathways.
Three-dimensional (3D) organoid and spheroid cultures, which more closely mimic the architecture and cell-cell interactions of native tissues, would be particularly valuable. For example, studying the effect of BMS-345541 in tumor spheroids could provide greater insight into its anti-cancer properties, including its ability to penetrate solid tumors and affect cancer stem cells. oncotarget.com Furthermore, microfluidic "organ-on-a-chip" models could be used to study the compound's effects on multi-cellular interactions, such as the interplay between cancer cells and immune cells in the tumor microenvironment. These advanced in vitro systems will enable a more nuanced understanding of how BMS-345541 modulates NF-κB and other pathways in a context that better reflects in vivo conditions.
Combinatorial Research Strategies with Other Signaling Modulators
Given the central role of the NF-κB pathway in cellular survival and proliferation, combining BMS-345541 with inhibitors of other key signaling pathways presents a promising therapeutic strategy. aacrjournals.org The inhibition of NF-κB can sensitize cancer cells to apoptosis induced by other agents. nih.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
